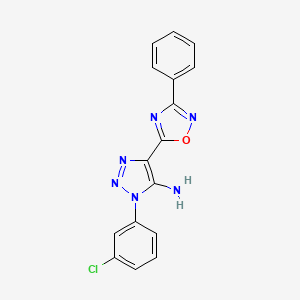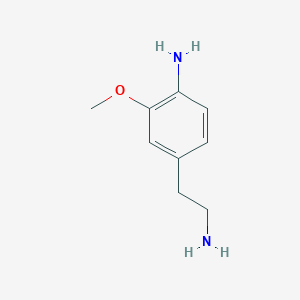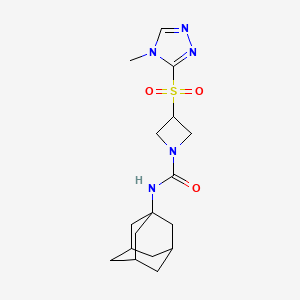![molecular formula C13H12Cl2N4O B2651318 2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide CAS No. 343376-13-6](/img/structure/B2651318.png)
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide is a useful research compound. Its molecular formula is C13H12Cl2N4O and its molecular weight is 311.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Xenobiotics Metabolism and Toxicity
Research on cytochromes P450 (CYPs), specifically CYP2E1, illustrates the complex mechanisms by which the body metabolizes a wide range of substances, including therapeutic agents and environmental toxicants. The study using Cyp2e1-/- mice highlights the role of CYP2E1 in the metabolism of xenobiotics and the associated risks of toxicity, genotoxicity, and carcinogenicity, offering insights into the broader implications of chemical exposure and metabolism (Ghanayem & Hoffler, 2007).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, contributes to understanding Alzheimer's disease by enabling the measurement of amyloid in vivo. These developments in PET amyloid imaging techniques signify a breakthrough in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Occupational Exposure and Chlorinated Solvents
Studies on the effects of occupational exposure to chlorinated solvents detail the potential for adverse health outcomes, including neurotoxicity and carcinogenicity. This research underscores the importance of understanding the health implications of chemical exposures in the workplace and the need for protective measures (Ruder, 2006).
Anticarcinogenicity and Toxicity of Chemical Complexes
The anticarcinogenic and toxic properties of certain chemical complexes, including organotin(IV) complexes, highlight the potential for developing compounds with significant biological activity. This area of research suggests opportunities for creating new therapeutic agents based on chemical design and understanding their mechanisms of action (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Environmental Impact of Chemicals
The occurrence and fate of chemicals such as chlorophenols and parabens in aquatic environments have been extensively reviewed, emphasizing the need for understanding and mitigating the environmental impact of these substances. This research is crucial for developing strategies to manage and reduce the presence of potentially harmful chemicals in natural water systems (Haman, Dauchy, Rosin, & Munoz, 2015).
Propriétés
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c1-19(2)8-10(6-16)13(20)18-17-7-9-3-4-11(14)5-12(9)15/h3-5,7-8H,1-2H3,(H,18,20)/b10-8+,17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOFBGBVFTSDM-UKNPCATOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)


![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-chlorophenyl)methanone](/img/structure/B2651248.png)

![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)




![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide](/img/structure/B2651256.png)
![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)

